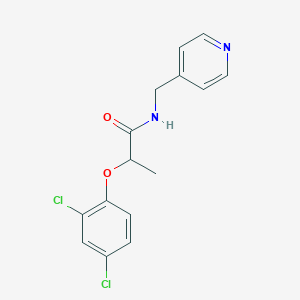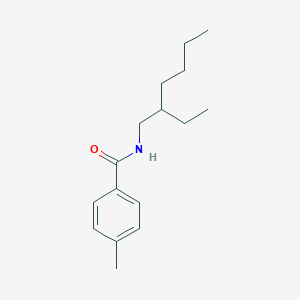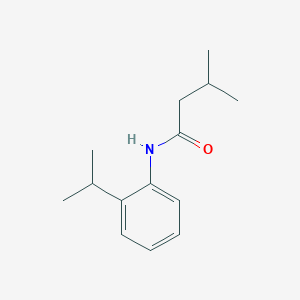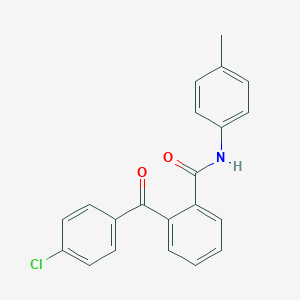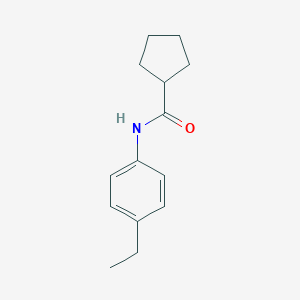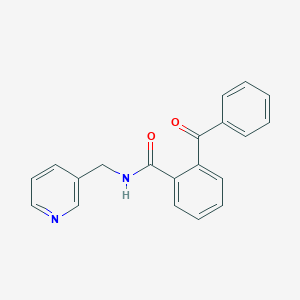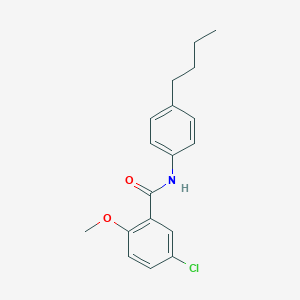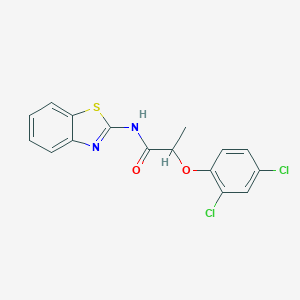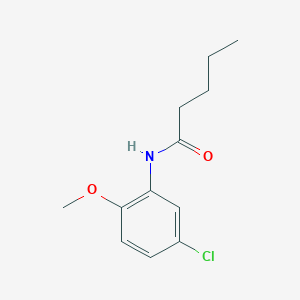
N-(3,5-dimethylphenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)cyclopropanecarboxamide, also known as DMC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMC is a cyclopropane derivative that has shown promise as a tool for studying the mechanism of action of certain biological processes and as a potential therapeutic agent. In
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)cyclopropanecarboxamide is not fully understood, but it is thought to act as a modulator of certain biological processes. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been shown to bind to the CB1 and CB2 receptors of the endocannabinoid system, which are involved in the regulation of pain, inflammation, and other physiological processes. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and glutamate, which are involved in the modulation of synaptic transmission.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of synaptic transmission, and the modulation of certain neurotransmitters. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has also been shown to have potential therapeutic applications in the treatment of certain diseases, such as cancer and neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(3,5-dimethylphenyl)cyclopropanecarboxamide in lab experiments is its potential as a tool for investigating the mechanism of action of certain biological processes. N-(3,5-dimethylphenyl)cyclopropanecarboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one limitation of using N-(3,5-dimethylphenyl)cyclopropanecarboxamide in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the use of N-(3,5-dimethylphenyl)cyclopropanecarboxamide in scientific research. One potential application is the development of N-(3,5-dimethylphenyl)cyclopropanecarboxamide-based therapies for the treatment of certain diseases, such as cancer and neurological disorders. Another potential direction is the investigation of the mechanism of action of N-(3,5-dimethylphenyl)cyclopropanecarboxamide and its potential as a tool for studying the endocannabinoid system and other biological processes. Additionally, the synthesis of N-(3,5-dimethylphenyl)cyclopropanecarboxamide derivatives with improved properties, such as increased potency and reduced toxicity, could be a promising avenue for future research.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)cyclopropanecarboxamide is a compound that has shown promise as a tool for investigating the mechanism of action of certain biological processes and as a potential therapeutic agent. The synthesis method of N-(3,5-dimethylphenyl)cyclopropanecarboxamide involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopropanecarboxylic acid chloride. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of synaptic transmission, and the modulation of certain neurotransmitters. While there are limitations to the use of N-(3,5-dimethylphenyl)cyclopropanecarboxamide in lab experiments, its potential applications in scientific research make it an important compound to study.
合成方法
The synthesis of N-(3,5-dimethylphenyl)cyclopropanecarboxamide involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopropanecarboxylic acid chloride. The resulting product is purified through recrystallization to obtain pure N-(3,5-dimethylphenyl)cyclopropanecarboxamide. The yield of this synthesis method is typically in the range of 50-60%.
科学研究应用
N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been used in various scientific studies as a tool for investigating the mechanism of action of certain biological processes. For example, N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been used to study the role of the endocannabinoid system in the regulation of pain and inflammation. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has also been used to investigate the effects of certain neurotransmitters on the modulation of synaptic transmission.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H15NO/c1-8-5-9(2)7-11(6-8)13-12(14)10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,13,14) |
InChI 键 |
ADMVFOFWGWYRRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC2)C |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



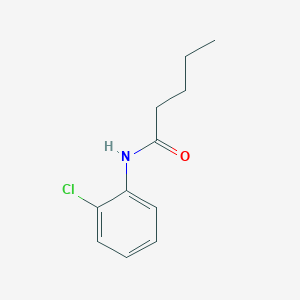

![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)

